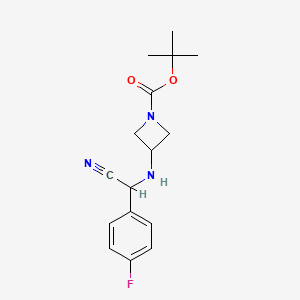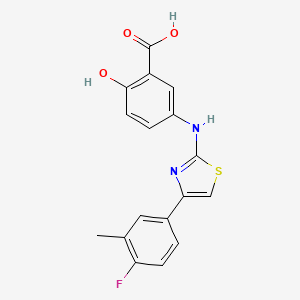![molecular formula C10H11BrO3S B14872213 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14872213.png)
1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound featuring a brominated thiophene ring fused with a trioxabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Formation of Trioxabicyclo[2.2.2]octane: The trioxabicyclo[2.2.2]octane moiety is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Coupling Reaction: The brominated thiophene and trioxabicyclo[2.2.2]octane intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom or reduce the thiophene ring.
Cyclization Reactions: The trioxabicyclo[2.2.2]octane moiety can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thiophenes: Formed through reduction reactions.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, while the trioxabicyclo[2.2.2]octane moiety provides structural rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.2]octene Derivatives: Compounds containing the bicyclo[2.2.2]octene moiety with various substituents
Uniqueness: 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of both a brominated thiophene ring and a trioxabicyclo[2.2.2]octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11BrO3S |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H11BrO3S/c1-9-4-12-10(13-5-9,14-6-9)7-2-3-8(11)15-7/h2-3H,4-6H2,1H3 |
InChI Key |
WBLQFRYWRCDMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


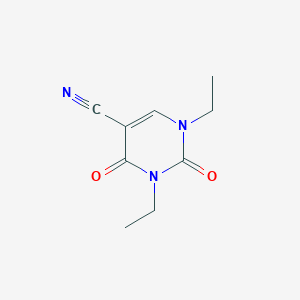
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14872139.png)
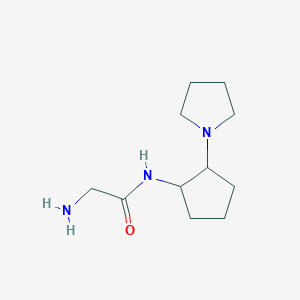
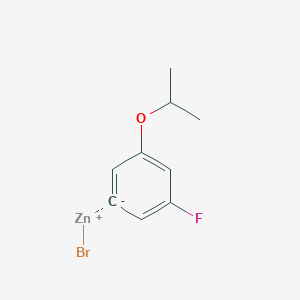
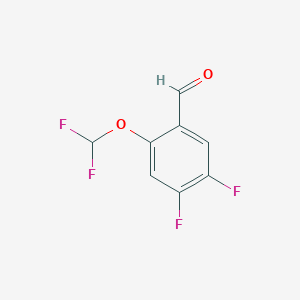
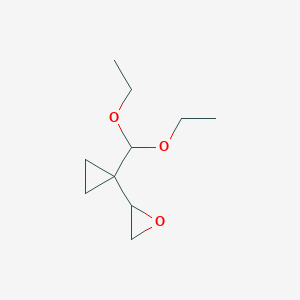
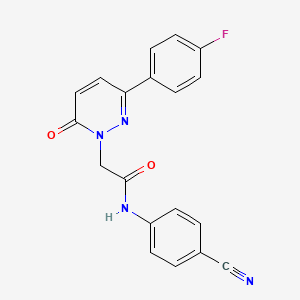
![2,8-Diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14872170.png)
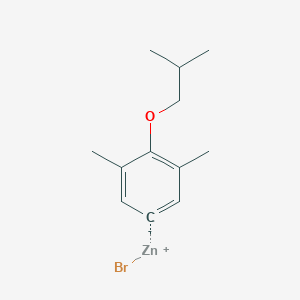
![6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one](/img/structure/B14872183.png)
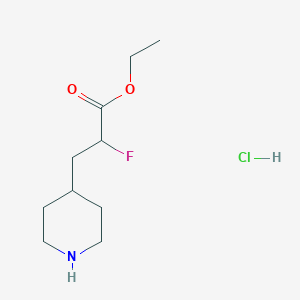
![[(1R,7S,9R,10Z,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B14872192.png)
